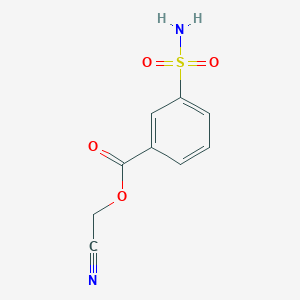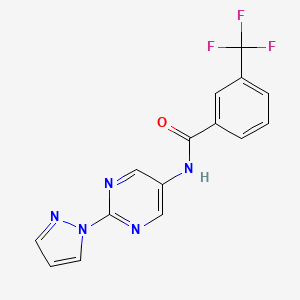
Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid is a chiral compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar racemic mixtures and chiral compounds, which can be used to infer some general characteristics about the compound .
Synthesis Analysis
The synthesis of chiral carboxylic acids and their derivatives often involves multi-step reactions that may include the use of catalysts, protective groups, and specific reagents to control the stereochemistry of the final product. For example, the synthesis of rac-2-[(diphenylphosphino)methyl]ferrocenecarboxylic acid involves a sequence of reactions starting from a bromoferrocene derivative, with subsequent transformations leading to the desired chiral phosphine carboxylic acid . This suggests that the synthesis of Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid would similarly require careful planning to ensure the correct stereochemistry is achieved.
Molecular Structure Analysis
Chiral carboxylic acids can adopt different conformations, which can be influenced by the presence of substituents and the overall molecular framework. For instance, the supramolecular assemblies of rac-1,3-cyclohexanedicarboxylic acid show different conformations such as cis and trans forms depending on the complexation with other organic entities or metal ions . This indicates that Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid may also exhibit various conformations that could be relevant to its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of chiral carboxylic acids can be quite diverse, depending on their functional groups and the surrounding chemical environment. For example, the rac-2,3-dibromosuccinic acid is a product of electrophilic addition, which suggests that halogenated carboxylic acids like Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid may also participate in similar addition reactions . Additionally, the presence of the carboxylic acid group can lead to the formation of dimers and other supramolecular structures through hydrogen bonding, as seen in other related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral carboxylic acids are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, shows that the 1,3-dioxane ring adopts a chair conformation with substituents in equatorial positions, which could affect the compound's solubility and melting point . Similarly, Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid's properties would be affected by its own unique conformation and substituents.
科学的研究の応用
Electrochiroptical Systems
The study on electron donors that undergo reversible C-C bond formation/breaking upon two-electron transfer, such as 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl, reveals a new electrochromic system with high electrochemical bistability. This system exhibits a vivid change in color, demonstrating the potential of similar compounds in electrochiroptical applications (Higuchi et al., 2003).
Crystallography and Solid-State Chemistry
Research into halogenated carboxylic acids, such as the structural elucidation of enantiopure and racemic 2-Bromo-3-Methylbutyric Acid, provides insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in solid-state chemistry. These findings can enhance our understanding of molecular structures and their applications in chemical synthesis and material science (Seidel et al., 2020).
Supramolecular Assemblies
The exploration of supramolecular assemblies involving rac-1,3-cyclohexanedicarboxylic acid highlights the versatility of racemic compounds in forming complex structures with potential applications in materials science and nanotechnology. Such assemblies demonstrate unique three-dimensional networks and host-guest interactions that can be tailored for specific functions (Giri & Pedireddi, 2015).
Environmental Remediation
The development of Reactive Activated Carbon (RAC) impregnated with palladized iron for the treatment of polychlorinated biphenyls (PCBs) in the environment showcases the environmental applications of racemic compounds. This study highlights the potential of such materials in adsorption and dechlorination of harmful contaminants, offering insights into the design of more efficient remediation technologies (Choi et al., 2009).
Mercury Chelation
Investigations into the molecular structures of 1,3-propanedithiols containing carboxylic acid groups, such as rac- and meso-2,4-dimercaptoglutaric acid, highlight their potential in mercury chelation. These compounds form different hydrogen bonding interactions, influencing their effectiveness in reducing mercury levels, which is crucial for environmental health and safety (Sattler et al., 2013).
特性
IUPAC Name |
(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-7-3-4-8(10(14)6-7)11-9(12(15)16)2-1-5-17-11/h3-4,6,9,11H,1-2,5H2,(H,15,16)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHSOPNQXDUJFM-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)


![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)
![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)